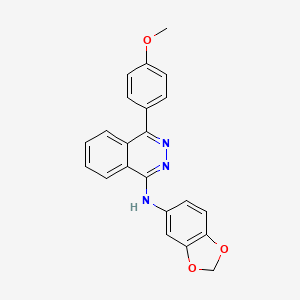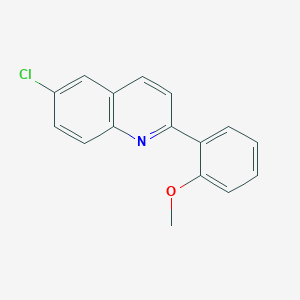![molecular formula C18H26N2O2 B4023983 N-[2-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide](/img/structure/B4023983.png)
N-[2-(1-azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide
説明
Synthesis Analysis
The synthesis of compounds structurally similar to N-[2-(1-Azepanylcarbonyl)phenyl]-2,2-dimethylpropanamide involves multi-step chemical processes. A notable example includes the synthesis of N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide, which involves reductive amination reactions with primary and secondary amines in the presence of sodium cyanoborohydride, yielding ligands with functional groups in the second coordination sphere (Cheruzel et al., 2011). These synthetic pathways highlight the versatility of reagents and conditions in producing compounds with similar structural features.
Molecular Structure Analysis
The molecular structure of compounds closely related to this compound can be elucidated through X-ray crystallography. For instance, the structure of 3-chloro-N-(2-chloro-5-(1,3-dioxo-4,5,6,7-tetrahydro-1H-isoindol-2(3H)-yl)-4-fluorophenyl)-2,2-dimethylpropanamide has been determined, showcasing the intricate details of its crystallographic parameters and demonstrating the compound's triclinic space group (Huang Ming-zhi et al., 2005). These findings are crucial for understanding the spatial arrangement and potential reactivity of the molecule.
Chemical Reactions and Properties
Chemical reactions involving compounds with a structure similar to this compound reveal a variety of reactivity patterns. For example, reactions involving N,N-dialkylcyanamides form amidines and guanidinylamidines, followed by ring closure to yield triazines, indicating a complex reaction pathway that can be manipulated for synthetic purposes (Anderson et al., 1971).
Physical Properties Analysis
The physical properties of compounds structurally related to this compound, such as solubility and stability, are influenced by their molecular structure. For instance, certain compounds exhibit extreme solubility in polar solvents due to their specific structural features, which can be attributed to the presence of certain functional groups and the overall molecular geometry (Koten et al., 1978).
Chemical Properties Analysis
The chemical properties, such as reactivity and bonding patterns, of compounds analogous to this compound, can be inferred from their interactions and reactions with other chemicals. For example, the reaction mechanisms and product formation in the synthesis of related compounds provide insights into the electrophilic and nucleophilic characteristics of these molecules, which are crucial for their potential applications in chemical synthesis and modifications (Yamanaka et al., 1998).
特性
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O2/c1-18(2,3)17(22)19-15-11-7-6-10-14(15)16(21)20-12-8-4-5-9-13-20/h6-7,10-11H,4-5,8-9,12-13H2,1-3H3,(H,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVOGRSHGUPHIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC=C1C(=O)N2CCCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{2-[4-phenyl-1-(pyridin-2-ylmethyl)-1H-imidazol-5-yl]-1H-pyrrol-1-yl}pyridine](/img/structure/B4023906.png)


![1-[2-fluoro-4-nitro-5-(1-pyrrolidinyl)phenyl]azepane](/img/structure/B4023929.png)
![3-[4-(2-methyl-5-nitrophenyl)-5-phenyl-1H-imidazol-2-yl]-1H-indole](/img/structure/B4023931.png)

![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(3-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023953.png)
![1-[2-fluoro-5-(4-morpholinyl)-4-nitrophenyl]azepane](/img/structure/B4023957.png)
![N~2~-(3,4-dichlorophenyl)-N~1~-{2-[(2-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4023960.png)
![2-{[1-(methylsulfonyl)-4-piperidinyl]oxy}-N-(1-phenylethyl)benzamide](/img/structure/B4023964.png)
![5,5'-[(3,4,5-trimethoxyphenyl)methylene]bis[6-hydroxy-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B4023975.png)
![6-[3-chloro-4-(2-phenoxyethoxy)benzylidene]-2-(2-furyl)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4023981.png)
![6-acetyl-2-(2-phenylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B4023984.png)
![N-[(2,2-dimethyltetrahydro-2H-pyran-4-yl)methyl]-3-(2-furyl)-3-phenyl-1-propanamine](/img/structure/B4023987.png)